(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
Description
The compound "(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone" features a benzylpiperazine moiety linked via a methanone group to a 2-chloro-5-isopropyl-substituted thiazole ring. Key structural elements include:
- 2-Chloro-5-(propan-2-yl)thiazole: A heterocyclic thiazole ring with electron-withdrawing chlorine (position 2) and a bulky isopropyl group (position 5), which may influence steric and electronic properties.
- Methanone linker: A carbonyl group connecting the two aromatic systems, contributing to molecular rigidity.
Properties
Molecular Formula |
C18H22ClN3OS |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H22ClN3OS/c1-13(2)16-15(20-18(19)24-16)17(23)22-10-8-21(9-11-22)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
XHNJBOLYSYEZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. One common method involves the reductive amination of a piperazine derivative with an aromatic aldehyde using sodium cyanoborohydride in methanol . The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Comparisons and Implications
(a) Piperazine vs. Piperidine Backbone
- The target compound’s benzylpiperazine moiety contrasts with the piperidine ring in ’s analog.
(b) Aromatic Ring Modifications
- This may shift activity toward different biological targets .
- The 6-fluoro-1,2-benzoxazol-3-yl group in ’s compound introduces fluorine, enhancing metabolic stability and membrane permeability compared to the target’s benzyl group .
(c) Substituent Effects on Bioactivity
- The 2-chloro-5-isopropyl thiazole motif (common in the target and ’s compound) likely contributes to steric hindrance and electron-withdrawing effects, which could modulate enzyme inhibition or receptor binding .
- ’s compound (82f) demonstrates antioxidant activity (IC₅₀ = 63.11 μg/mL), suggesting that the thiazole-isopropyl combination may confer radical-scavenging properties, though this requires validation for the target compound .
(d) Physicochemical Properties
- The target compound’s benzyl group increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., thiophene in Compound 21). This could enhance blood-brain barrier penetration, relevant for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
